3,5-Diaminobenzotrifluoride
Overview
Description
Photochemical Reactivity of 3,5-Diaminobenzotrifluoride
The study of 3,5-diaminobenzotrifluoride (3,5-DABTF) under photochemical conditions reveals that upon irradiation at 310 nm, this compound undergoes defluorination to form 3,5-diaminobenzoic acid. This process involves a nucleophilic substitution where the fluoride is replaced by water. Interestingly, the defluorination intermediates can polymerize through amide bonds, resulting in dark-colored compounds. A photoreactor was developed to exploit this photocatalyzed defluorination, which allowed for the continuous monitoring of pH and temperature, optimizing the system for immediate and total transformation of 3,5-DABTF, as evidenced by the rapid pH drop and chromatographic analysis .
Synthesis Analysis
The synthesis of 3,5-diaminobenzotrifluoride was achieved using hydrazine hydrate as a reducing agent in the presence of an iron(III) chloride/hydrogen transfer catalyst. The study explored the effects of varying the amounts of hydrazine hydrate, catalyst, and reaction time on the yield. Optimal conditions yielded an 83.1% return, with the structure of the product confirmed by FTIR, 1H NMR, and DSC .
Molecular Structure Analysis
The molecular structure of 3,5-diaminobenzotrifluoride is closely related to that of 3,5-diaminobenzoic acid, which has been crystallized and studied. The crystal structure of 3,5-diaminobenzoic acid shows intra- and intermolecular hydrogen bonds, which are significant for understanding the behavior of 3,5-diaminobenzotrifluoride derivatives .
Chemical Reactions Analysis
The reactivity of 3,5-diaminobenzotrifluoride derivatives has been explored in the context of energetic materials. For instance, energetic salts based on 3,5-bis(dinitromethyl)-1,2,4-triazole monoanion and dianion were synthesized using a precursor related to 3,5-diaminobenzotrifluoride. These salts exhibit superior detonation properties compared to traditional explosives, highlighting the potential of 3,5-diaminobenzotrifluoride derivatives in high-performance applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of materials derived from 3,5-diaminobenzotrifluoride have been extensively studied. For example, fluorinated polyimides synthesized from related diamine monomers exhibit excellent solubility, optical transparency, high glass transition temperatures, and thermal stability. These materials also demonstrate outstanding mechanical properties and low dielectric constants, making them suitable for advanced applications . Additionally, the synthesis of organosoluble, transparent, and hydrophobic fluorinated polyimides from related diamines has been reported, with these materials showing good solubility, high optical transparency, and excellent thermal and mechanical properties .
Scientific Research Applications
Specific Scientific Field
Summary of the Application
3,5-Diaminobenzotrifluoride (m-TFPDA) is used in the synthesis of highly transparent polyimide films with low dielectric constant . These films are considered promising flexible substrate materials for next-generation micro-electronics fields .
Methods of Application or Experimental Procedures
The key to the strategy is to simultaneously introduce meta-substitified structure and trifluoromethyl in polymer chains. A highly transparent polyimide film with low-k was synthesized from 3,5-diaminobenzotrifluoride (m-TFPDA) and 4,4′-(hexafluoroisopropylidene) diphthalic anhydride (6FDA) through a two-step method .
Results or Outcomes
The obtained m-TFPDA/6FDA (CPI) film (~30 μm) possesses high optical transparency (λcutoff=334 nm, T450nm=85.26%, Haze=0.31) and is close to colorless (L*=96.03, a*=−0.34, b*=2.12, yellow index=3.96). The intrinsic k and dielectric loss value of the film are 2.27 and 0.0013 at 10 kHz, respectively .
Application in Triboelectric Nanogenerators
Specific Scientific Field
Summary of the Application
3,5-Diaminobenzotrifluoride is used in the fabrication of triboelectric nanogenerators (TENGs), which are devices that convert mechanical energy into electric power or signals .
Results or Outcomes
Application in Material Science
Specific Scientific Field
Results or Outcomes
Application in Pharmaceutical Science
Specific Scientific Field
Results or Outcomes
Application in Environmental Science
Specific Scientific Field
Results or Outcomes
Application in Analytical Chemistry
Specific Scientific Field
Safety And Hazards
When handling 3,5-Diaminobenzotrifluoride, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is also advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of fire, use CO2, dry chemical, or foam for extinction .
Future Directions
3,5-Diaminobenzotrifluoride has been used in the synthesis of highly transparent polyimide film with low dielectric constant . This design strategy is beneficial to improving the transparency, lightening yellow color, lowering the dielectric constant and meanwhile maintaining the comprehensive properties of polyimide films . This design strategy could also be extended to other high-performance polymer systems .
properties
IUPAC Name |
5-(trifluoromethyl)benzene-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSXRDLXTFEHJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073170 | |
Record name | 1,3-Benzeneamine, 5-[(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diaminobenzotrifluoride | |
CAS RN |
368-53-6 | |
Record name | 3,5-Diaminobenzotrifluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=368-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Benzotrifluorodiamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzeneamine, 5-[(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(trifluoromethyl)benzene-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.099 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-BENZOTRIFLUORODIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z89RD529KK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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